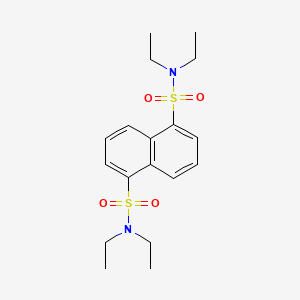

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 5-diethylamino-naphthalene-1-sulfonyl chloride , also known as “dansyl chloride”. This compound is often used in proteomics research .

Molecular Structure Analysis

The molecular structure of the related compound, 5-diethylamino-naphthalene-1-sulfonyl chloride, is provided by Sigma-Aldrich . It has an empirical formula of C14H16ClNO2S and a molecular weight of 297.80 .Chemical Reactions Analysis

Dansyl chloride is known to react with primary and secondary amines to form highly fluorescent derivatives . It’s possible that your compound might have similar reactivity.Physical and Chemical Properties Analysis

For the related compound, 5-diethylamino-naphthalene-1-sulfonyl chloride, it is a solid at room temperature, with a predicted melting point of 156.96° C and a predicted boiling point of 397.55° C at 760 mmHg .Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of sulfonamide derivatives, including those similar to ({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine, have been extensively studied. For instance, Zhao Gui-sen (2005) synthesized compounds by using 1-naphthaleneamide-5-sulfonic acid as raw material, demonstrating the compound's role as an important intermediate in chemical synthesis, particularly in the production of HIV integrate inhibitors (Zhao Gui-sen, 2005).

Enzyme Inhibition

Sulfonamide derivatives of dagenan chloride were evaluated for their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase, showcasing potential for anti-inflammatory and anti-diabetic drug development (M. Abbasi et al., 2015).

Fluorometric Assays

Fluorometric assays have utilized sulfonamide derivatives for the detection and quantitation of polyamidoamine dendrimers, highlighting their application in nanomaterial and biomedical research (A. Sharma et al., 2005).

Medicinal Chemistry and Drug Development

The compound's derivatives have been synthesized and tested for various medicinal applications. For example, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (P. Ravichandiran et al., 2019). Additionally, suramin analogues, a class of antineoplastic drugs, showed a variety of activities against tumor cell proliferation and angiogenesis, further emphasizing the compound's relevance in cancer research (A. Firsching et al., 1995).

Safety and Hazards

Properties

IUPAC Name |

1-N,1-N,5-N,5-N-tetraethylnaphthalene-1,5-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S2/c1-5-19(6-2)25(21,22)17-13-9-12-16-15(17)11-10-14-18(16)26(23,24)20(7-3)8-4/h9-14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUWMYJFXNBHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2833447.png)

![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

![1-[1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2833453.png)

![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)

![N'-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833459.png)

![3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2833462.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)